
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-PHE-NH2, also known as (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, is a complex compound with a variety of potential targets. The primary targets of this compound remain largely unknown .
Mode of Action
It has been suggested that it may interact with its targets in a dose-dependent manner, leading to an increase in intracellular calcium levels . This increase in calcium could potentially trigger a series of downstream effects, resulting in the release of growth hormones . Unlike other compounds, Z-PHE-NH2 appears to release growth hormones via a calcium-dependent, cAMP-independent mechanism .
Biochemical Pathways
Z-PHE-NH2 may affect several biochemical pathways. The increase in intracellular calcium levels could potentially affect various cellular processes, including the regulation of growth hormone release .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Z-PHE-NH2 is currently unknown .
Result of Action
The molecular and cellular effects of Z-PHE-NH2’s action are largely unknown. It has been suggested that the compound may increase the release of growth hormones, potentially affecting various physiological processes .
Action Environment
The action, efficacy, and stability of Z-PHE-NH2 may be influenced by various environmental factors. Specific details about how these factors influence the compound’s action are currently unknown .
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOFAIEPRHUSR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164989 | |
Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4801-80-3 | |
Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4801-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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